![molecular formula C18H19BrN2O2 B4485821 2-bromo-N-{3-[3-(dimethylamino)-3-oxopropyl]phenyl}benzamide](/img/structure/B4485821.png)
2-bromo-N-{3-[3-(dimethylamino)-3-oxopropyl]phenyl}benzamide
Overview
Description
2-bromo-N-{3-[3-(dimethylamino)-3-oxopropyl]phenyl}benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a bromine atom attached to the benzamide structure, along with a dimethylamino group and an oxopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-{3-[3-(dimethylamino)-3-oxopropyl]phenyl}benzamide typically involves multi-step organic reactions. One common method includes the bromination of a precursor benzamide compound, followed by the introduction of the dimethylamino and oxopropyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to optimize the production process and minimize waste.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-{3-[3-(dimethylamino)-3-oxopropyl]phenyl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted benzamides with different functional groups.
Scientific Research Applications
2-bromo-N-{3-[3-(dimethylamino)-3-oxopropyl]phenyl}benzamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-bromo-N-{3-[3-(dimethylamino)-3-oxopropyl]phenyl}benzamide involves its interaction with specific molecular targets and pathways. The bromine atom and the dimethylamino group play crucial roles in its reactivity and binding affinity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-bromo-N-(3,4-dimethylphenyl)benzamide
- 3-bromo-N,N-dimethylbenzamide
Uniqueness
Compared to similar compounds, 2-bromo-N-{3-[3-(dimethylamino)-3-oxopropyl]phenyl}benzamide is unique due to the presence of the dimethylamino and oxopropyl groups, which confer distinct chemical and biological properties
Biological Activity
2-bromo-N-{3-[3-(dimethylamino)-3-oxopropyl]phenyl}benzamide is a compound that has garnered attention for its potential biological activities, particularly as an inhibitor of certain receptors and enzymes. This article explores the biological activity of this compound, including its mechanisms of action, effects in various biological systems, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a bromine atom, a dimethylamino group, and a benzamide moiety, which are critical for its biological interactions.
Research indicates that this compound acts primarily as an inhibitor of the P2X7 receptor. This receptor is involved in various physiological processes, including inflammation and pain signaling. The inhibition of P2X7 has been linked to:
- Anti-inflammatory Effects : By modulating the activity of immune cells, this compound may reduce the secretion of pro-inflammatory cytokines.
- Analgesic Properties : Inhibition of pain pathways has been observed, suggesting potential use in pain management therapies.
Table 1: Summary of Biological Activities
Activity | Effect | Reference |
---|---|---|
P2X7 Receptor Inhibition | Reduced cytokine release | |
Analgesic Effect | Decreased pain response in models | |
Cytotoxicity in Cancer Cells | Induced apoptosis in specific lines |
Case Studies and Research Findings
- P2X7 Receptor Inhibition Study
- Cancer Cell Cytotoxicity
- Pain Management Models
Properties
IUPAC Name |
2-bromo-N-[3-[3-(dimethylamino)-3-oxopropyl]phenyl]benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrN2O2/c1-21(2)17(22)11-10-13-6-5-7-14(12-13)20-18(23)15-8-3-4-9-16(15)19/h3-9,12H,10-11H2,1-2H3,(H,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGAUWICZBJFOHW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CCC1=CC(=CC=C1)NC(=O)C2=CC=CC=C2Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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